N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCCIXAIBIDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, with the CAS number 955702-05-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 325.29 g/mol. The compound features an oxazole ring which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 325.29 g/mol |
| CAS Number | 955702-05-3 |
This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC can lead to increased levels of ceramides, which are known to induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers where ceramide levels are dysregulated.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of substituted oxazol-2-one-3-carboxamides, revealing that modifications to the phenyl and oxazole rings can significantly impact biological activity. For instance:
- Fluorination : The presence of a fluorine atom at the para position of the phenyl ring enhances potency against AC.
- Substituent Variations : Altering substituents on the oxazole ring can modulate both the inhibitory activity and selectivity towards different ceramidases.
Table 1 summarizes the inhibitory potencies of various derivatives related to this compound:
| Compound | IC (μM) | Remarks |
|---|---|---|
| This compound | 0.025 | Potent inhibitor of hAC |
| 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.015 | Enhanced metabolic stability |
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including neuroblastoma and colorectal cancer cells. For example:
- Neuroblastoma Cells : The compound showed effective target engagement in SH-SY5Y cells, leading to apoptosis characterized by PARP cleavage and DNA laddering.
Case Study 1: Neuroblastoma Treatment
In a study published in December 2020, researchers evaluated the effects of this compound on neuroblastoma cells. The compound was found to induce apoptosis at low micromolar concentrations, demonstrating potential as a therapeutic agent for this aggressive cancer type .
Case Study 2: Colorectal Cancer
Another investigation focused on colorectal cancer models where derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size with daily administration at specified doses .
Scientific Research Applications
Chemical Properties and Structure
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is characterized by its oxazole ring, which is known for its biological activity. The presence of a fluorine atom enhances its lipophilicity, potentially improving its ability to permeate biological membranes. Its molecular formula is C16H14FN3O3, and it has a molecular weight of 313.30 g/mol.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a review on oxazole derivatives reported that certain compounds showed minimum inhibitory concentrations (MIC) in the range of 0.125 to 128 µg/ml against these pathogens .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Sparfloxacin | 0.125 | 0.032 |
| Novobiocin | 0.25 | 0.25 |
2. Antipathogenic Properties
Oxazole derivatives have been investigated for their antipathogenic activities, particularly against malaria-causing parasites like Plasmodium falciparum. Compounds similar to this compound have shown promising results in inhibiting the growth of these parasites without exhibiting toxicity towards human cells .
Case Studies and Research Findings
Case Study 1: Antibacterial Screening
In a study examining the antibacterial activity of various oxazole derivatives, compounds were synthesized and tested against multiple bacterial strains. The findings indicated that derivatives with structural similarities to this compound exhibited potent antibacterial effects. For example, compound 10b showed significant inhibition against E. coli with a diameter of inhibition zones reaching up to 20 mm .
Case Study 2: Synthesis and Evaluation
A comprehensive review discussed the synthesis of oxazole derivatives and their biological evaluations. It was noted that modifications on the oxazole ring could enhance biological activity significantly. The incorporation of various substituents led to improved interactions with bacterial enzymes, contributing to their antimicrobial efficacy .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups:
-
Carbamoylphenyl amide (C=O-NH-Ar)
-
Carboxamide (C=O-NH-Oxazole)
Under basic or acidic conditions, these amide bonds undergo hydrolysis to yield carboxylic acids. For example:
-
Hydrolysis of the carbamoylphenyl amide produces a phenylurea structure.
-
Hydrolysis of the carboxamide converts the oxazole-bound amide to a carboxylic acid, potentially altering the compound’s solubility and reactivity.
Table 1: Hydrolysis Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Base-catalyzed | NaOH (aq) | Reflux, 60°C | Carboxylic acid formation |
| Acid-catalyzed | HCl (conc) | 50°C, 4 h | Phenylurea formation |
Formation of Carbamates
The carboxamide group can react with triphosgene and amines (e.g., N-methyl-4-phenylbutylamine) in the presence of DIPEA or Et₃N to form carbamate derivatives . This reaction involves activation of the amide to a reactive intermediate, followed by nucleophilic attack.
Mechanism :
-
Triphosgene activates the amide to a mixed carbonic anhydride.
Table 2: Carbamate Formation
| Reagents | Solvent | Time | Product |
|---|---|---|---|
| Triphosgene, DIPEA | THF | 2 h | N-methylcarbamate |
N-Methylation of Amides
The amide groups in the compound can undergo N-methylation using methylating agents (e.g., methyl chloride) in the presence of bases like Et₃N . This reaction introduces methyl groups to the amide nitrogen, altering its electronic properties .
Key Reaction :
Coupling Reactions
The carboxamide group participates in amide coupling reactions with amines, facilitated by coupling agents like HATU or Ph₂POCl . For example:
Table 3: Coupling Agents
| Agent | Role | Example Reaction |
|---|---|---|
| HATU | Activates carboxylic acids | Formation of N-alkylcarboxamides |
| Ph₂POCl | Activates amides | Synthesis of N-arylcarboxamides |
Cyclization and Rearrangement
While the oxazole ring is preformed in this compound, similar oxazole derivatives undergo cyclization via Roberts–Fischer synthesis or Claisen-type rearrangements . These reactions are typically used during synthesis rather than post-synthesis modifications .
Stability and Degradation
The compound’s stability in solution depends on substituents:
-
Fluorine and electron-withdrawing groups enhance stability by reducing hydrolysis rates.
-
Carbamoyl groups may undergo slow hydrolysis, especially under acidic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as fluorinated aryl groups, heterocyclic cores, and carboxamide linkages. These comparisons highlight how structural variations influence physicochemical properties and biological activity.
Heterocyclic Core Modifications
Pyrazole Analogs
- 3,5-AB-CHMFUPPYCA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide): Core: Pyrazole (two adjacent nitrogen atoms). However, the presence of a cyclohexylmethyl substituent may reduce solubility. Activity: Pyrazole derivatives are often associated with synthetic cannabinoid receptor modulation, though specific data for this compound are pending .
Thiazole Analogs
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide :
- Core : Thiazole (sulfur and nitrogen atoms).
- Key Differences : Sulfur in the thiazole ring increases lipophilicity and polarizability compared to oxazole. The furan-2-ylpropanamide side chain may enhance π-π stacking.
- Activity : Demonstrates potent KPNB1 inhibition and anticancer activity in cell-based assays, suggesting thiazole’s efficacy in targeting nuclear transport .
Thiadiazole Analogs
- N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide: Core: 1,3,4-Thiadiazole (two nitrogen and one sulfur atom). Activity: Thiadiazoles are commonly explored as antimicrobial or kinase inhibitors, though specific data for this compound are unavailable .
Substituent Effects
Fluorophenyl Position and Halogen Variation
- 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide :
Carboxamide Linker Modifications
- N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-(4-fluorophenyl)-1,3-oxazol-2-amine: Substituents: Ethylsulfonyl and methoxy groups on the phenyl ring. Impact: Sulfonyl groups improve metabolic stability, while methoxy groups may enhance membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Research Findings and Implications
Fluorophenyl Moieties: The 4-fluorophenyl group is a common feature in bioactive compounds due to its balance of electronegativity and metabolic stability.
Heterocycle Impact: Oxazole vs. Pyrazole vs. Oxazole: Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, often critical for receptor agonism/antagonism, as seen in cannabinoid analogs .
Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, halogen) improve stability but may reduce bioavailability. Bulky substituents like cyclohexylmethyl (in 3,5-AB-CHMFUPPYCA) can hinder passive diffusion .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 2-carbamoylphenyl isocyanate with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivatives. Key intermediates can be purified via column chromatography and recrystallization. Purity validation employs HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., -NMR, -NMR) to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what software is typically employed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for crystallographic analysis, with R-factors < 0.05 indicating high precision. Hydrogen bonding and π-π stacking interactions are mapped using Mercury or Olex2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
